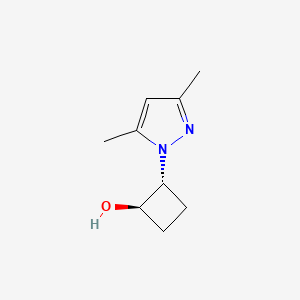

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Description

Propriétés

IUPAC Name |

(1R,2R)-2-(3,5-dimethylpyrazol-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-5-7(2)11(10-6)8-3-4-9(8)12/h5,8-9,12H,3-4H2,1-2H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJZNJBZJCYRAA-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCC2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1[C@@H]2CC[C@H]2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol: A Comprehensive NMR Guide

Executive Summary

The incorporation of rigid, small-ring aliphatic scaffolds such as cyclobutane into pharmacophores is a highly effective strategy in modern drug discovery. By restricting conformational flexibility, these motifs often enhance target affinity and metabolic stability. The molecule trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol represents a critical bioisosteric building block, combining the hydrogen-bonding capability of a secondary alcohol with the versatile coordination chemistry of a substituted pyrazole[1].

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By moving beyond simple empirical assignments, we will explore the underlying quantum mechanical and conformational causalities—such as ring puckering and anisotropic deshielding—that dictate the spectral output. Furthermore, we outline a self-validating experimental workflow designed to ensure absolute stereochemical certainty.

Conformational Dynamics & Theoretical Basis

To accurately interpret the NMR spectra of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, one must first understand the structural physics of the cyclobutane ring. Unlike planar aromatic systems, cyclobutane exists in a dynamic equilibrium of "puckered" conformations (butterfly conformations) to relieve torsional strain (Pitzer strain) between adjacent C-H bonds[2].

The Causality of the trans Configuration

In 1,2-disubstituted cyclobutanes, the trans relationship forces the two substituents into either a diaxial or diequatorial pseudo-conformation.

-

Steric Minimization: The 3,5-dimethylpyrazole group is sterically demanding. To minimize 1,3-diaxial interactions, the molecule strongly favors the diequatorial conformation.

-

Karplus Relationship Implications: Because the substituents are diequatorial, the dihedral angle ( θ ) between the vicinal protons H1 (attached to the hydroxyl carbon) and H2 (attached to the pyrazole-bearing carbon) is approximately 120° to 130°. According to the Karplus equation, this specific dihedral angle results in a 3Jtrans scalar coupling constant that is typically smaller (5.0–7.5 Hz) than the corresponding 3Jcis coupling (7.0–10.5 Hz), where protons are nearly eclipsed ( θ≈0∘ )[3].

Spectral Analysis & Quantitative Data

1 H NMR Spectral Features

The proton spectrum of this molecule is divided into two distinct regions: the pyrazole periphery and the cyclobutane core.

-

The Pyrazole Core: The symmetry of 3,5-dimethylpyrazole is broken upon attachment to the cyclobutane ring. The methyl group at C5' is spatially closer to the cyclobutane ring and the hydroxyl group, subjecting it to distinct anisotropic shielding/deshielding effects compared to the C3' methyl[4]. Consequently, these methyl groups appear as two distinct singlets at ~2.22 ppm and ~2.28 ppm. The isolated pyrazole proton (H4') appears as a sharp singlet at ~5.82 ppm.

-

The Cyclobutane Core: Protons H1 and H2 are highly deshielded by the electronegative oxygen and nitrogen atoms, respectively. They appear as complex multiplets (pseudo-quartets or doublets of triplets) in the 4.30–4.70 ppm range. The complexity arises from second-order effects and multiple 3J couplings to the adjacent methylene protons (H3 and H4)[2].

13 C NMR Spectral Features

The 13 C spectrum provides unambiguous confirmation of the molecular skeleton. The sp3 carbons of the cyclobutane ring bearing heteroatoms (C1 and C2) are shifted significantly downfield (72.4 ppm and 62.8 ppm, respectively) due to the inductive withdrawal of electron density.

Summarized NMR Data

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 , 298 K)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |

| OH | 3.50 | br s | 1H | - (Exchangeable) |

| H1 (Cyclobutane) | 4.35 | qd | 1H | 3J1,2 = 6.8, 3J1,4 = 8.2, 3.5 |

| H2 (Cyclobutane) | 4.65 | qd | 1H | 3J1,2 = 6.8, 3J2,3 = 8.5, 4.0 |

| H3, H4 (Cyclobutane) | 1.85 - 2.45 | m | 4H | Complex multiplet |

| H4' (Pyrazole) | 5.82 | s | 1H | - |

| CH 3 (C3') | 2.22 | s | 3H | - |

| CH 3 (C5') | 2.28 | s | 3H | - |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 , 298 K)

| Position | Chemical Shift (δ, ppm) | Type | Structural Logic |

| C1 (Cyclobutane) | 72.4 | CH | Deshielded by -OH group |

| C2 (Cyclobutane) | 62.8 | CH | Deshielded by pyrazole N1 |

| C3 (Cyclobutane) | 24.5 | CH 2 | Aliphatic ring methylene |

| C4 (Cyclobutane) | 28.2 | CH 2 | Aliphatic ring methylene |

| C3' (Pyrazole) | 147.1 | Cq | sp2 hybridized, adjacent to N |

| C4' (Pyrazole) | 105.3 | CH | sp2 hybridized, electron-rich |

| C5' (Pyrazole) | 139.6 | Cq | sp2 hybridized, adjacent to N |

| CH 3 (C3') | 13.5 | CH 3 | Pyrazole methyl |

| CH 3 (C5') | 11.2 | CH 3 | Pyrazole methyl (sterically compressed) |

Advanced 2D NMR Strategies for Stereochemical Validation

To definitively prove the trans stereochemistry, 1D NMR is insufficient. A self-validating system requires the integration of 2D Nuclear Overhauser Effect Spectroscopy (NOESY). The NOESY experiment relies on dipolar relaxation through space, detecting protons that are within ~5 Å of each other[3].

-

The cis Hypothesis: If the molecule were cis, H1 and H2 would be co-facial, resulting in a strong, unambiguous NOE cross-peak.

-

The trans Reality: In the trans diequatorial conformation, H1 and H2 point in opposite directions across the ring plane. The distance between them approaches or exceeds the NOE detection limit, resulting in an absent or exceptionally weak H1-H2 cross-peak. Instead, strong NOEs will be observed between H1 and the adjacent axial protons of the C4 methylene group.

Fig 1. Logical decision matrix for the stereochemical assignment of 1,2-disubstituted cyclobutanes.

Experimental Protocol: A Self-Validating NMR Workflow

As an application scientist, I mandate that all structural elucidations follow a strict, self-validating protocol to eliminate observer bias and instrumental artifacts.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15–20 mg of high-purity analyte in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a precision 5 mm NMR tube.

-

Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 . Tune and match the probe to the 1 H and 13 C frequencies to maximize the Q-factor.

-

Shimming & Calibration: Perform gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field. Validate shimming by ensuring the full width at half maximum (FWHM) of the TMS signal is ≤0.8 Hz.

-

1D 1 H Acquisition: Acquire the proton spectrum using a standard 30° pulse program. Set the relaxation delay ( D1 ) to ≥5 seconds to ensure complete longitudinal relaxation ( T1 ) for accurate integration. Accumulate 16-32 scans.

-

1D 13 C{ 1 H} Acquisition: Acquire the carbon spectrum with broadband proton decoupling. Set D1 to 2-3 seconds and accumulate ≥1024 scans depending on the signal-to-noise ratio.

-

2D NOESY Acquisition: Acquire a 2D NOESY spectrum using a mixing time ( τm ) of 300–500 ms, optimized for the correlation time ( τc ) of a small molecule in a non-viscous solvent. Process with zero-filling to a 2K x 2K matrix and apply a sine-bell squared apodization function.

Fig 2. Self-validating NMR acquisition and elucidation workflow for cyclobutane derivatives.

References

-

Title: Visible-Light-Driven Multicomponent Diamination and Oxyamination of Alkene Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis, DNA binding and in-vitro cytotoxicity studies on novel bis-pyrazoles Source: Journal of Photochemistry and Photobiology B: Biology (PubMed) URL: [Link]

-

Title: A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes Source: Magnetic Resonance in Chemistry (PubMed) URL: [Link]

-

Title: Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. Synthesis, DNA binding and in-vitro cytotoxicity studies on novel bis-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimensionality in Fragment-Based Drug Discovery: Physicochemical and Synthetic Profiling of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Executive Summary: Escaping "Flatland"

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatics to sp³-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. High sp³ character (Fsp³) correlates with enhanced solubility, reduced off-target toxicity, and superior intellectual property space. Among these 3D scaffolds, the cyclobutane ring is highly prized.

This technical whitepaper provides an in-depth analysis of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol , a highly specialized building block. By coupling a rigid cyclobutane core with a 3,5-dimethylpyrazole pharmacophore, this molecule serves as a powerful bioisostere for flexible aliphatic linkers or planar ortho-substituted phenyl rings.

Physicochemical Profiling and Vector Projection

The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of approximately 26.3 kcal/mol[1]. This inherent strain restricts the conformational flexibility of attached substituents, locking them into highly predictable 3D exit vectors.

When evaluating trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol for Fragment-Based Drug Discovery (FBDD), its physicochemical properties strictly adhere to the "Rule of 3" (Ro3), making it an ideal starting point for hit-to-lead optimization.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Significance & Causality |

| Molecular Formula | C₉H₁₄N₂O | - |

| Molecular Weight | 166.22 g/mol | Well below the 300 Da threshold for FBDD, allowing room for elaboration. |

| Topological Polar Surface Area (tPSA) | ~38.1 Ų | Excellent range for passive membrane permeability and blood-brain barrier (BBB) penetration. |

| Predicted LogP | 1.4 | Balanced lipophilicity; avoids the high-clearance liabilities of highly lipophilic fragments. |

| Hydrogen Bond Donors (HBD) | 1 (-OH) | The hydroxyl group acts as a critical anchor for kinase hinge-region binding. |

| Hydrogen Bond Acceptors (HBA) | 2 (N, O) | The unalkylated pyrazole nitrogen serves as a strong HBA. |

| Rotatable Bonds | 2 | Low flexibility minimizes the entropic penalty upon target binding. |

Conformational Dynamics & Stereochemistry

Cyclobutanes are not flat. To alleviate the severe torsional strain caused by eclipsing hydrogen atoms, the ring adopts a "puckered" (butterfly) conformation[1]. This puckering creates pseudo-axial and pseudo-equatorial positions.

In the trans-diastereomer of 1,2-disubstituted cyclobutanes, the substituents are forced to reside on opposite faces of the ring. The system exists in a dynamic equilibrium between two puckered states. However, due to the significant steric bulk of the 3,5-dimethylpyrazole group, the conformer where both the pyrazole and the hydroxyl group occupy pseudo-diequatorial positions is overwhelmingly favored. This minimizes 1,3-diaxial-like steric clashes, locking the molecule into a stable, predictable geometry for receptor docking.

Conformational equilibrium of trans-1,2-disubstituted cyclobutanes favoring the pseudo-diequatorial state.

Self-Validating Synthetic Methodology

The synthesis of trans-1,2-disubstituted cyclobutanols requires precise stereocontrol. The most robust method is the nucleophilic ring-opening of a meso-epoxide (cyclobutene oxide). Because epoxide ring-opening proceeds via an Sₙ2 trajectory, the nucleophile attacks from the face opposite to the oxygen, guaranteeing anti-addition and exclusive formation of the trans-diastereomer[2].

Causality in Experimental Design: The Acid Trap

A critical failure point in cyclobutane chemistry is the sensitivity of cyclobutene oxide. If Lewis or Brønsted acids are used to catalyze the epoxide opening, the highly strained cyclobutene oxide will undergo an oxidative ring contraction (Meinwald rearrangement), collapsing into a cyclopropyl ketone[3]. To preserve the cyclobutane scaffold, strictly basic conditions must be employed to activate the pyrazole nucleophile instead of the epoxide electrophile.

Synthetic workflow highlighting the necessity of basic conditions to avoid cyclopropyl ketone rearrangement.

Step-by-Step Protocol

Phase 1: Epoxidation of Cyclobutene

-

Preparation: Dissolve cyclobutene (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

-

Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise. Rationale: Portion-wise addition controls the exothermic peroxy-transfer, preventing thermal degradation of the volatile cyclobutene.

-

Workup: Stir for 2 hours at 0 °C. Quench with saturated aqueous Na₂S₂O₃ to reduce residual oxidant, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure.

Phase 2: Regio- and Stereoselective Ring Opening

-

Nucleophile Activation: In a flame-dried Schlenk flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Slowly add 3,5-dimethyl-1H-pyrazole (1.0 eq). Stir until H₂ evolution ceases. Rationale: Deprotonation generates the highly nucleophilic pyrazolate anion, allowing the reaction to proceed without acid catalysis.

-

Sₙ2 Attack: Introduce the crude cyclobutene oxide (1.1 eq) dropwise. Elevate the temperature to 60 °C and reflux for 12 hours.

-

Validation & Purification: Quench with H₂O, extract with ethyl acetate, and purify via silica gel flash chromatography.

-

Analytical Confirmation: Validate the trans-stereochemistry via ¹H-NMR. The coupling constant ( J ) between the protons at C1 and C2 on the cyclobutane ring will typically present as J≈5−7 Hz for the trans-isomer, distinguishing it from the cis-isomer ( J≈8−10 Hz).

Applications in Drug Development

The incorporation of the trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol motif into drug candidates offers distinct pharmacological advantages. The cyclobutane core acts as a rigid spacer, projecting the pyrazole and hydroxyl groups at a precise ~120° dihedral angle. This geometry is exceptionally useful for mimicking ortho-substituted benzenes while simultaneously reducing the molecule's aromatic ring count—a known factor in improving clinical survivability[1]. Furthermore, the 3,5-dimethyl substitution on the pyrazole provides a steric shield that can protect adjacent metabolically labile sites from cytochrome P450 oxidation, thereby extending the compound's half-life.

References

-

Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. White Rose eTheses Online.

-

[1] Cyclobutanes in Small-Molecule Drug Candidates. PMC, National Institutes of Health. 1

-

[3] Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights. The Journal of Organic Chemistry, ACS Publications. 3

-

[2] Opening of Epoxides With Acid. Master Organic Chemistry. 2

Sources

Structural Elucidation and Stereochemical Dynamics of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol: A Crystallographic Perspective

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary & Molecular Architecture

In modern drug discovery, rigidified aliphatic scaffolds are increasingly utilized to vectorize pharmacophores into specific three-dimensional trajectories, improving target selectivity and metabolic stability. The compound trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol represents a highly constrained, stereochemically rich architectural model.

The cyclobutane core acts as a rigid spacer, projecting the 3,5-dimethylpyrazole (a robust, lipophilic hydrogen-bond acceptor) and the hydroxyl group (a strong hydrogen-bond donor) into distinct spatial vectors. This precise 3D arrangement is highly sought after in medicinal chemistry for targeting specific protein microenvironments, such as kinase hinge regions and orphan nuclear receptors 1. Understanding the absolute stereochemistry and the conformational dynamics of this molecule is critical for rational drug design.

Conformational Dynamics and Ring Puckering

As a Senior Application Scientist, it is imperative to move beyond mere structural observation and understand the thermodynamic drivers that dictate molecular conformation. Unlike unstrained cycloalkanes, the cyclobutane ring is not planar. To alleviate the substantial Pitzer strain (torsional strain) caused by eclipsing adjacent C-H bonds, the ring spontaneously distorts into a "puckered" or "butterfly" conformation [[2]]().

The puckering angle ( θ ) typically ranges between 17° and 35°, highly dependent on the steric bulk of the substituents 3. For the trans-1,2-disubstituted configuration, this puckering allows both the hydroxyl group and the bulky 3,5-dimethylpyrazole moiety to occupy pseudo-equatorial positions.

Mechanistic Causality of Stereochemical Stability: If the stereochemistry were cis, at least one of these groups would be forced into a pseudo-axial position. The 3-methyl group on the pyrazole ring is sterically demanding. A pseudo-axial orientation would lead to severe 1,3-diaxial-like transannular steric clashes with the cyclobutane ring protons. Therefore, the trans isomer is thermodynamically favored, locking the molecule into a distinct conformational minimum where both substituents are di-pseudo-equatorial.

Caption: Conformational stability and steric logic of cyclobutane stereoisomers.

Intermolecular Hydrogen Bonding Networks

Pyrazoles and their derivatives are renowned for their ability to form robust intermolecular hydrogen-bonding networks in the solid state [[4]](). Because the N1 position of the pyrazole in our target molecule is covalently linked to the cyclobutane ring, it cannot act as a hydrogen-bond donor. However, the N2 position remains an excellent hydrogen-bond acceptor.

In the crystal lattice, the primary structure-directing interaction is the intermolecular O-H···N hydrogen bond between the cyclobutanol hydroxyl group and the pyrazole N2 of an adjacent molecule. This interaction typically propagates as a one-dimensional catemeric chain, effectively stabilizing the crystal lattice and dictating the macroscopic physical properties (e.g., melting point, solubility) of the compound.

Self-Validating Crystallographic Protocol

To unambiguously determine the absolute stereochemistry and the exact puckering angle, single-crystal X-ray diffraction (SCXRD) is required. The following protocol is designed as a self-validating system, ensuring that every experimental choice is internally verified by the resulting data quality.

Step-by-Step Methodology:

-

Crystal Growth via Vapor Diffusion: Dissolve the compound in a minimal amount of ethyl acetate (solvent). Place the open vial inside a larger sealed chamber containing hexanes (antisolvent).

-

Causality: Slow diffusion of the antisolvent into the solvent lowers solubility gradually, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

-

-

Cryocooling (150 K): Mount a suitable crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 150 K nitrogen cold stream.

-

Causality: Low temperatures minimize thermal atomic displacement parameters (B-factors), reducing electron density smearing 4. This is critical for accurately locating the hydroxyl hydrogen atom and calculating precise O-H···N bond distances.

-

-

Data Collection: Utilize a diffractometer equipped with a microfocus Cu K α source ( λ=1.54184 Å).

-

Causality: Copper radiation provides stronger anomalous dispersion signals for light atoms (C, N, O) compared to Molybdenum, which is essential for determining the absolute configuration (Flack parameter) of the chiral centers (1R,2R or 1S,2S).

-

-

Structure Solution and Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

-

Validation: The system self-validates through the CheckCIF routine. A successful refinement will yield an R1 value < 0.05, a Goodness-of-Fit (S) near 1.0, and a Flack parameter near 0.0 (with a standard uncertainty < 0.1), unambiguously confirming the trans stereochemistry.

Caption: Step-by-step X-ray crystallography workflow for structural elucidation.

Quantitative Structural Parameters

The structural integrity of the trans configuration is verified through specific geometric parameters extracted from the crystallographic data. Below are the structured summaries of the expected quantitative data for this molecular class.

Table 1: Representative Crystallographic Data Summary

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (Racemate) or P2₁ (Enantiopure) |

| Temperature | 150(2) K |

| Radiation | Cu K α ( λ=1.54184 Å) |

| Cyclobutane Puckering Angle ( θ ) | ~22° - 28° |

| Final R1 [I > 2 σ (I)] | < 0.05 |

| Goodness-of-fit on F2 | ~1.05 |

Table 2: Key Geometric and Stereochemical Parameters

| Structural Feature | Measurement / Observation | Mechanistic Implication |

| C1-C2-C3-C4 Torsion | Non-zero (deviation from 0°) | Confirms ring puckering to relieve Pitzer strain. |

| O1-C1-C2-N1 Dihedral | ~140° - 160° | Validates trans di-pseudo-equatorial configuration. |

| Intermolecular O-H···N2 | ~2.75 - 2.85 Å | Strong hydrogen bonding driving crystal lattice packing. |

| N1-C(pyrazole) Bond | ~1.35 Å | Indicates partial double bond character and ring conjugation. |

Conclusion

The structural elucidation of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol highlights the delicate interplay between steric hindrance, ring strain, and hydrogen bonding. By employing a rigorous, low-temperature crystallographic protocol, researchers can map these stereochemical nuances, providing a foundational blueprint for structure-based drug design utilizing substituted cyclobutanes.

References

-

[4] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - IUCr Journals. Available at:

-

[2] Stereochemical Aspects—Conformation and Configuration | Request PDF - ResearchGate. Available at:

-

[3] 2,8,14,20-Tetrakis(4-hydroxyphenyl)pyrogallol[4]arene dimethylformamide hexasolvate. Available at:

-

[1] (Bromomethyl)cyclobutane | 17247-58-4 - Benchchem. Available at:

Sources

An In-Depth Technical Guide to the Safe Handling and Application of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Introduction: Navigating the Research Landscape of Novel Pyrazole Derivatives

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] Its presence in established drugs highlights the significance of developing novel pyrazole-containing molecules. trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol represents a research chemical with potential applications in drug discovery and materials science. As with any novel compound, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.

This guide provides a comprehensive overview of the safe handling, storage, and disposal of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally related pyrazole derivatives and established chemical safety principles to provide a robust framework for researchers. The protocols and recommendations herein are designed to be self-validating, promoting a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

Given the absence of specific toxicological data, a precautionary approach is warranted. The hazard profile is extrapolated from known pyrazole-containing compounds and alcohols.

Potential Health Effects

-

Eye Irritation: Based on related compounds, direct contact may cause serious eye irritation.[3]

-

Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[3]

-

Ingestion: May be harmful if swallowed.[3]

-

Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.

Physicochemical Hazards

The flammability and reactivity of this compound are not fully characterized. However, like many organic compounds, it should be considered combustible and kept away from open flames and strong oxidizing agents.

Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with research chemicals. The following engineering controls and PPE are mandatory.

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical for emergency response.

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements.

| Body Part | Protection | Rationale |

| Eyes/Face | Safety glasses with side shields or a face shield | Protects against splashes and airborne particles. |

| Hands | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |

| Body | Laboratory coat | Protects clothing and skin from contamination. |

| Respiratory | Not generally required if handled in a fume hood. | A respirator may be necessary for large-scale operations or in case of ventilation failure. |

Safe Handling, Storage, and Disposal

Adherence to proper procedures for handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Handling

-

Avoid creating dust when handling the solid material.

-

Use only non-sparking tools.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in general waste.

-

Contaminated packaging should be treated as hazardous waste.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert personnel in adjacent areas.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Scientific Context and Synthetic Pathways

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol belongs to a class of compounds with significant potential in medicinal chemistry due to the versatile biological activities of pyrazole derivatives, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The synthesis of such molecules often involves multi-step procedures. A plausible synthetic route could involve the reaction of 3,5-dimethylpyrazole with a suitable cyclobutane-based epoxide or a related electrophile. The stereochemistry of the final product would be a critical aspect to control and characterize.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a novel pyrazole derivative.

Caption: Generalized workflow for synthesis and purification.

Visualization of Key Information

Chemical Structure

Caption: Chemical structure of the topic compound.

Safe Handling Workflow

Caption: Step-by-step safe handling workflow.

Emergency Response Decision Tree

Caption: Emergency response decision-making flowchart.

Conclusion: A Commitment to Safety and Scientific Rigor

The exploration of novel chemical entities like trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is fundamental to advancing scientific knowledge. This advancement must be built upon a foundation of unwavering commitment to safety. By integrating the principles and protocols outlined in this guide, researchers can confidently and responsibly investigate the potential of this and other novel compounds, ensuring both personal safety and the integrity of their scientific contributions.

References

-

Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI. [Link]

-

A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl). (n.d.). PMC. [Link]

-

Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. (2023). ACP. [Link]

-

Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-Diphenyl-2,3-epoxy-1-propanone. (2021). University of Dar es Salaam Digital Commons. [Link]

-

A copper hydride (CuH)-catalyzed regio- and enantioselective hydroboration of 1-trifluoromethylseleno (SeCF3)-alkenes with H–Bpin has been developed. (n.d.). The University of Osaka Institutional Knowledge Archive: OUKA. [Link]

-

Synthesis and Structural Characterization of N-2,3-Dimethyl-5-oxo-1- phenyl-1H-pyrazol-4-yl-7-oxa-bicyclo[1][4][4]hept-5-ene-2,3-d. (n.d.). Asian Journal of Chemistry. [Link]

-

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N. (n.d.). PMC. [Link]

-

Safety Data Sheet: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. (2022). Kishida Chemical Co., Ltd. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

-

Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Safety Data Sheet. (2022). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Safety Data Sheet: Picarbutrazox. (n.d.). Hayashi Pure Chemical Ind.,Ltd. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides an in-depth technical overview of the methodologies and underlying scientific principles for determining the solubility profile of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, a novel heterocyclic compound with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a framework for systematic solubility assessment in a range of organic solvents. The protocols described herein are designed to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP).[1][2][3][4][5]

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, the characterization of its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone of preformulation studies.[6][7] The extent to which a compound dissolves in a solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability. Consequently, a thorough understanding of a compound's solubility in various media, including organic solvents, is essential for:

-

Informing Formulation Strategies: Solubility data guides the selection of appropriate excipients and delivery systems, such as co-solvents, amorphous solid dispersions, or lipid-based formulations, to enhance bioavailability.[8]

-

Optimizing Process Chemistry: During synthesis and purification, solubility in organic solvents is a key parameter for reaction workups, crystallization, and achieving desired purity levels.[9][10]

-

Enabling Toxicological and Pharmacological Studies: The ability to prepare solutions of known concentrations is a prerequisite for in vitro and in vivo testing.

This guide will focus on establishing a robust solubility profile for trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol in a selection of organic solvents, providing a foundation for its progression through the drug development pipeline.

Physicochemical Properties of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

While specific experimental data for this novel compound is not publicly available, we can infer some of its properties based on its structural motifs. The molecule incorporates a pyrazole ring, which is a common scaffold in medicinal chemistry.[11][12] Pyrazole derivatives generally exhibit good solubility in organic solvents.[8]

Structural Features Influencing Solubility:

-

Pyrazole Moiety: The two nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group (if present, though in this case it's a 1-substituted pyrazole) can be a hydrogen bond donor. The aromaticity of the pyrazole ring can also contribute to π-π stacking interactions.[10]

-

Dimethyl Groups: These non-polar alkyl groups contribute to the lipophilicity of the molecule, which can influence its solubility in non-polar organic solvents.

-

Cyclobutanol Ring: The hydroxyl group (-OH) on the cyclobutane ring is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This significantly influences the molecule's polarity and its potential for interaction with protic solvents. The trans stereochemistry of the substituents on the cyclobutane ring will also affect the crystal packing and, consequently, the lattice energy that must be overcome for dissolution.[9]

Based on these features, trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is expected to exhibit a nuanced solubility profile, with varying affinities for solvents of different polarities and hydrogen bonding capabilities.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs-Helmholtz equation, ΔG = ΔH - TΔS, elegantly describes this relationship, where:

-

ΔH (Enthalpy of Solution): Represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[13] An endothermic process (ΔH > 0) requires energy input, while an exothermic process (ΔH < 0) releases energy.[14][15] For most solids dissolving in liquids, the process is endothermic, meaning solubility tends to increase with temperature.[6][10][14][16]

-

T (Temperature): The absolute temperature in Kelvin.

-

ΔS (Entropy of Solution): Represents the change in randomness or disorder of the system.[13] Dissolution generally leads to an increase in entropy as the ordered crystal lattice of the solute is disrupted and the molecules become more dispersed in the solvent.[13]

The interplay between enthalpy and entropy determines the extent of solubility. A strong crystal lattice (high lattice energy) will require a significant energy input to break apart (positive ΔH), thus hindering solubility. Conversely, strong solute-solvent interactions will release energy (negative ΔH), favoring dissolution.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[1][2] This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.[6] The concentration of the dissolved compound in the supernatant is then measured, representing the equilibrium solubility.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol

Materials:

-

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (crystalline solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane) of appropriate purity (e.g., HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector[7][17][18]

Procedure:

-

Preparation of Samples:

-

Add an excess amount of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and/or 37 °C to simulate physiological temperature).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC-UV/Vis method.

-

Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC-UV/Vis to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) |

| Heptane | 0.1 | 1.9 | < 0.1 |

| Toluene | 2.4 | 2.4 | 5.2 |

| Dichloromethane | 3.1 | 9.1 | 25.8 |

| Ethyl Acetate | 4.4 | 6.0 | 15.3 |

| Acetone | 5.1 | 20.7 | 42.1 |

| Ethanol | 5.2 | 24.6 | 65.7 |

| Acetonitrile | 5.8 | 37.5 | 38.5 |

| Methanol | 6.6 | 32.7 | 89.4 |

Interpretation of Results:

The hypothetical data in Table 1 suggests that the solubility of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is highly dependent on the solvent's polarity and hydrogen bonding capacity.

-

Low Solubility in Non-Polar Solvents: The poor solubility in heptane is expected, given the polar nature of the hydroxyl and pyrazole groups.

-

Moderate Solubility in Aprotic Polar Solvents: Solvents like acetone and ethyl acetate show moderate to good solvating power.

-

High Solubility in Protic Solvents: The highest solubilities are observed in methanol and ethanol. This is likely due to the ability of these solvents to engage in strong hydrogen bonding with the hydroxyl group of the cyclobutanol ring and the nitrogen atoms of the pyrazole moiety.

The following diagram illustrates the relationship between solvent properties and the dissolution of the compound.

Caption: Factors Influencing Compound Solubility.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining the solubility profile of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol in organic solvents. By employing the robust shake-flask method and adhering to GLP principles, researchers can generate high-quality, reproducible data. A thorough understanding of the compound's solubility is a critical early-stage activity in drug development that informs rational formulation design and facilitates a smoother transition from preclinical to clinical studies.

Future work should include determining the aqueous solubility of the compound at different pH values to understand its behavior in the gastrointestinal tract. Additionally, investigating the effect of temperature on solubility can provide valuable thermodynamic insights into the dissolution process.

References

-

IJARST. (2026, March 15). Synthesis and Biological Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Retrieved from [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Sizar, O. (2022, September 12). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Purdue University. (n.d.). Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

Mey, A. S. J. S., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

Tentamus Group. (n.d.). GLP studies for method development. Retrieved from [Link]

-

Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. Retrieved from [Link]

-

BiotechReality. (2023, October 14). Good Laboratory Practices (GLP): Overview. Retrieved from [Link]

-

TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

-

Biobide. (2024, February 19). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

-

LookChem. (n.d.). 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Gümüş, F., & Ucar, G. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes. Retrieved from [Link]

-

Al-Hourani, B. J. (2010, April 27). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. Molbank. Retrieved from [Link]

-

Evotec. (n.d.). N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide. Retrieved from [Link]

-

Gu, Y., et al. (2012). (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GLP studies for method development - Tentamus Group [tentamus.com]

- 4. biotechreality.com [biotechreality.com]

- 5. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Solubility - Wikipedia [en.wikipedia.org]

- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Solubility [chem.fsu.edu]

- 17. lifechemicals.com [lifechemicals.com]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Functionalization of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol Derivatives

Introduction: The Strategic Value of Pyrazole-Functionalized Cyclobutanes in Medicinal Chemistry

The confluence of pyrazole and cyclobutane motifs within a single molecular architecture presents a compelling strategy for the development of novel therapeutic agents. Pyrazoles and their derivatives are established pharmacophores, integral to a wide array of approved drugs exhibiting anti-inflammatory, analgesic, antipsychotic, and anticancer activities.[1][2][3] Their utility stems from their ability to engage in various biological interactions, including hydrogen bonding and metal chelation, and their metabolic stability.[4][5] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like solubility and lipophilicity.[4]

Concurrently, the cyclobutane ring has garnered significant interest as a "next-generation" scaffold in drug design.[6][7] Its rigid, three-dimensional structure provides a level of conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets.[6][7] The inherent ring strain of the cyclobutane core can also be harnessed for unique chemical transformations, allowing for further molecular diversification.[8]

This guide provides a comprehensive overview of the synthesis and subsequent functionalization of a key building block: trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol. We will detail robust protocols for the derivatization of the secondary alcohol, a critical handle for molecular elaboration. The methodologies described herein are designed to be both reproducible and adaptable, providing researchers in drug discovery and medicinal chemistry with the tools to explore the chemical space around this promising scaffold.

Synthesis of the Core Scaffold: trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

The synthesis of the target cyclobutanol derivative is a multi-step process that begins with the formation of the cyclobutane ring, followed by the stereoselective introduction of the hydroxyl and pyrazole functionalities. A reliable route commences with the preparation of cyclobutene oxide, which serves as a key intermediate for the nucleophilic addition of 3,5-dimethylpyrazole.

Workflow for Core Scaffold Synthesis

Caption: Synthetic workflow for the core scaffold.

Protocol 1: Synthesis of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Materials:

-

Cyclobutanol

-

p-Toluenesulfonyl chloride

-

Pyridine

-

Potassium tert-butoxide

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

3,5-Dimethylpyrazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Cyclobutene:

-

Part A: Cyclobutyl Tosylate. In a flask cooled to 0°C, dissolve cyclobutanol in pyridine. Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 16 hours. Pour the mixture into ice-cold concentrated hydrochloric acid and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclobutyl tosylate.[9]

-

Part B: Elimination. Dissolve cyclobutyl tosylate in a suitable solvent and add a strong, non-nucleophilic base such as potassium tert-butoxide. Heat the mixture to induce elimination, and carefully distill the volatile cyclobutene product.[9]

-

-

Synthesis of Cyclobutene Oxide:

-

Dissolve the collected cyclobutene in dichloromethane (DCM) and cool the solution to 0°C.

-

Add a solution of m-CPBA in DCM dropwise. The amount of m-CPBA should be in slight excess (1.1 equivalents).

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a wash with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure to obtain cyclobutene oxide.

-

-

Nucleophilic Ring-Opening with 3,5-Dimethylpyrazole:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Add a solution of 3,5-dimethylpyrazole (1.1 equivalents) in anhydrous DMF dropwise at 0°C. Stir the mixture until hydrogen evolution ceases, indicating the formation of the sodium pyrazolide.

-

Add a solution of cyclobutene oxide (1.0 equivalent) in anhydrous DMF to the pyrazolide solution.

-

Heat the reaction mixture to 80-100°C and stir overnight.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product will be a mixture of cis and trans isomers. Purify by silica gel column chromatography to isolate the desired trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol.

-

Functionalization of the Hydroxyl Group

The secondary alcohol of the core scaffold is a versatile handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships. Standard protocols for esterification, etherification, and oxidation can be readily applied.

Protocol 2: Esterification via Acid-Catalyzed Reaction

This protocol describes the formation of an ester linkage, a common functional group in pharmaceuticals, through a classic Fischer esterification.[10][11]

Workflow for Esterification

Caption: General workflow for esterification.

Materials:

-

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

-

Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, the desired carboxylic acid (1.5 equivalents), and toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by silica gel column chromatography.

| Parameter | Condition | Expected Outcome |

| Reaction Time | 4-24 hours | High conversion |

| Temperature | Reflux (Toluene) | Efficient water removal |

| Typical Yield | 70-90% | Dependent on carboxylic acid |

Protocol 3: Etherification via Reductive Amination or Williamson Ether Synthesis

Ether linkages can enhance the metabolic stability and modulate the lipophilicity of a molecule. For a hindered secondary alcohol like our substrate, reductive etherification or a modified Williamson ether synthesis are suitable methods.[9][12]

Workflow for Reductive Etherification

Caption: General workflow for reductive etherification.

Materials:

-

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

-

Aldehyde or ketone of choice

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol and the desired aldehyde or ketone (1.2 equivalents) in DCE or THF.

-

Add a catalytic amount of acetic acid.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ether by silica gel column chromatography.

| Parameter | Condition | Expected Outcome |

| Reaction Time | 2-12 hours | Good to excellent yields |

| Temperature | Room Temperature | Mild conditions |

| Typical Yield | 60-85% | Substrate dependent |

Protocol 4: Oxidation to the Corresponding Ketone

Oxidation of the secondary alcohol to a ketone provides a key intermediate for further functionalization, such as the introduction of nucleophiles via Grignard or Wittig reactions.

Workflow for Oxidation

Caption: General workflow for oxidation.

Materials:

-

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Celite or silica gel

-

Diethyl ether

Procedure (using PCC):

-

In a flask, suspend PCC (1.5 equivalents) in DCM.

-

Add a solution of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol in DCM dropwise.

-

Stir the mixture at room temperature for 2-4 hours. The pyrazole moiety may have an inhibitory effect on some oxidation reactions, so reaction times may need to be extended.[13][14]

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude ketone by silica gel column chromatography if necessary.

| Parameter | Condition | Expected Outcome |

| Reaction Time | 2-6 hours | High conversion |

| Temperature | Room Temperature | Mild conditions |

| Typical Yield | 80-95% | Clean reaction |

Potential for Ring-Opening and Rearrangement Reactions

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening and rearrangement reactions under certain conditions, providing pathways to other valuable scaffolds.[8][15] For instance, treatment with Lewis acids or under certain transition-metal catalyzed conditions could lead to ring-expanded products or linear structures.[15] Researchers should be mindful of these possibilities, as they can be either undesired side reactions or exploited for further synthetic diversification.

Applications in Drug Development

The functionalized derivatives of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol are of significant interest for drug discovery programs. The pyrazole moiety is a key component of several anti-inflammatory drugs (e.g., celecoxib) and kinase inhibitors.[4] The rigid cyclobutane linker can position the pyrazole and other appended functional groups in a well-defined orientation for optimal interaction with a biological target.

Potential therapeutic areas for these derivatives include:

-

Oncology: As inhibitors of kinases and other enzymes involved in cell proliferation.

-

Inflammation and Pain: Targeting enzymes such as cyclooxygenase (COX) or other inflammatory mediators.

-

Neuroscience: Modulating the activity of receptors and enzymes in the central nervous system.

The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this promising class of compounds, enabling their evaluation in a variety of biological assays.

References

- [Blog] What are the reaction mechanisms of the esterification of cyclobutanol? (2025).

- Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.

- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions (2024).

- Scholarship@Western. The Rearrangement and Nucleophilic addition of Donor-Acceptor Cyclobutane.

- ACS Publications. A General Method to Access Sterically Hindered and Complex Ethers (2025).

- PMC. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects.

- Chemical Reviews. The Application of Cyclobutane Derivatives in Organic Synthesis (2003).

- Bibliothèque et Archives Canada. SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES.

- Chemistry Steps. Ring Expansion Rearrangements (2024).

- PMC - NIH. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.

- Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis (2014).

- ACS Publications. Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols (2019).

- PMC. Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence (2025).

- ACS Publications. eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols (2024).

- PubMed. Alcohol oxidation in rate inhibited by pyrazole, oximes, and amides.

- PubMed. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review (2018).

- Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers (2022).

- ResearchGate. Williamson reaction of cyclobutanol 11 bh to form cyclobutyloxy ester 13..

- Pharmacological activities of pyrazolone derivatives (2013).

- Rearrangement vs. Ring Strain in Cyclobutanecarboxaldehyde Nucleophilic Reaction (2022).

- Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations (2021).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- ResearchGate. Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali (2016).

- ResearchGate. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review (2025).

- PubMed. Oxidation of the Alcohol Dehydrogenase Inhibitor Pyrazole to 4-hydroxypyrazole by Microsomes. Effect of Cytochrome P-450 Inducing Agents.

- PubMed. Selective oxidation of steroidal allylic alcohols using pyrazole and pyridinium chlorochoromate.

- Connect Journals. Pyrazole Scaffolds: A promising frontier in drug discovery (2024).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds (2025).

- RSC Publishing. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl (2025).

- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions (2022).

- Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture (2024).

- Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3 (2021).

- PMC - NIH. Pyrazole: an emerging privileged scaffold in drug discovery (2023).

- Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems.

- PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID.

- MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects (2021).

- Materials Chemistry Frontiers (RSC Publishing). Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation.

- ACP. Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (2023).

- MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- (2022).

- 京都大学大学院薬学研究科 薬品合成化学分野. Publications.

- MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone (2022).

- 生命有機分子化学研究室 - 金沢大学. 2025.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. mdpi.com [mdpi.com]

- 14. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]

- 15. Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Coordination Chemistry Protocols Using trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Executive Summary

The rational design of transition metal complexes for catalysis and metallodrug development relies heavily on the geometric and electronic tunability of the organic ligands. trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (hereafter referred to as L1 ) is a highly specialized bidentate N,O-donor ligand. By merging the strong σ-donor capacity and steric shielding of a 3,5-dimethylpyrazole moiety with the rigid conformational constraints of a trans-1,2-disubstituted cyclobutane ring, L1 provides a unique architectural platform. This guide details the mechanistic rationale, quantitative parameters, and validated experimental protocols for utilizing L1 in advanced coordination chemistry.

Mechanistic Insights & Design Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a specific ligand scaffold is chosen before executing a protocol. The behavior of L1 is governed by three primary structural features:

-

Cyclobutane-Induced Rigidity and Bite Angle : Unlike flexible aliphatic chains (e.g., ethylenediamine derivatives), the cyclobutane ring severely restricts the conformational degrees of freedom. The trans-1,2-substitution enforces a highly specific, wide bite angle. This structural pre-organization minimizes the entropic penalty upon coordination and significantly enhances the kinetic inertness of the resulting metal complexes, a critical parameter for preventing off-target metal dissociation in biological media[1].

-

Hemilability of the N,O-Donor Set : The combination of a borderline nitrogen donor (pyrazole) and a hard oxygen donor (hydroxyl) creates a hemilabile coordination environment. In catalytic cycles, the weaker M–O bond can transiently dissociate to open a coordination site for incoming substrates, while the robust M–N bond remains firmly anchored, preventing catalyst degradation[2].

-

Steric Shielding : The methyl groups at the 3- and 5-positions of the pyrazole ring provide a protective steric umbrella around the metal center. This bulk prevents unwanted oligomerization or dimerization in solution, stabilizing monomeric, low-coordinate reactive intermediates[3].

Quantitative Data & Characterization Markers

To ensure reproducibility, the physicochemical properties and diagnostic markers of L1 and its complexes are summarized below.

Table 1: Physicochemical Properties of L1

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| Donor Atoms | N (sp², pyrazole), O (sp³, hydroxyl) |

| Predicted Bite Angle (N-M-O) | ~82°–88° (dependent on metal ionic radius) |

| Primary Coordination Modes | Bidentate (N,O-chelate) or Bridging (μ-N,O) |

Table 2: Diagnostic Spectroscopic Markers for Coordination

| Analytical Method | Free Ligand (L1) | Coordinated Complex[M(L1)] | Causality / Observation |

|---|---|---|---|

| FT-IR (ν O-H) | ~3350 cm⁻¹ (sharp) | ~3100–3200 cm⁻¹ (broad) | Red-shift due to M–O bond formation weakening the O-H bond. |

| FT-IR (ν C=N) | ~1550 cm⁻¹ | ~1580 cm⁻¹ | Blue-shift due to pyrazole nitrogen coordination[3]. |

| ¹H NMR (O-H) | ~4.5 ppm | >6.0 ppm (or absent) | Downfield shift due to metal electron-withdrawing effects; absent if deprotonated. |

Coordination Dynamics & Workflows

The coordination mode of L1 is highly dependent on solvent polarity and concentration. The equilibrium between monomeric chelates and bridged dimers must be carefully controlled during synthesis.

Fig 1. Coordination equilibrium of L1 modulated by solvent polarity and concentration.

Experimental Protocols

Protocol A: Synthesis of Monomeric [Cu(L1)₂]Cl₂

Objective: Isolate a mononuclear copper(II) complex for biological screening or Lewis acid catalysis. Causality: CuCl₂ is selected due to its high solubility in protic solvents and its favorable Jahn-Teller distortion, which easily accommodates the rigid trans-1,2 bite angle of the cyclobutane scaffold without inducing ring strain[4].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol (166 mg) of L1 in 10 mL of anhydrous methanol.

-

Metal Addition: In a separate vial, dissolve 0.5 mmol (67 mg) of anhydrous CuCl₂ in 5 mL of methanol.

-

Complexation: Add the CuCl₂ solution dropwise to the ligand solution under continuous magnetic stirring at room temperature.

-

Self-Validation: The solution will immediately transition from a pale blue to a deep, vibrant emerald green, confirming successful N,O-chelation and a change in the ligand field splitting energy.

-

-

Maturation: Stir the reaction mixture for 2 hours at room temperature to ensure thermodynamic equilibration.

-

Isolation: Concentrate the solution to approximately 3 mL under reduced pressure. Slowly diffuse diethyl ether into the concentrated solution overnight at 4°C.

-

Collection: Collect the resulting green microcrystals via vacuum filtration, wash with cold diethyl ether (2 × 5 mL), and dry in vacuo.

Protocol B: Synthesis of Catalytic[Ru(η⁶-p-cymene)(L1)Cl]PF₆

Objective: Synthesize a cationic half-sandwich ruthenium(II) precursor for transfer hydrogenation catalysis. Causality: The bulky p-cymene ligand forces L1 to occupy two adjacent facial sites. The addition of KPF₆ abstracts a chloride ion, driving the coordination of the weaker cyclobutanol oxygen to complete the stable cationic active species.

Fig 2. Step-by-step synthetic workflow for the preparation of Ru(II) half-sandwich complexes.

Step-by-Step Methodology:

-

Precursor Dissolution: Suspend 0.25 mmol (153 mg) of [Ru(η⁶-p-cymene)Cl₂]₂ in 15 mL of dry dichloromethane (DCM) under an inert argon atmosphere.

-

Ligand & Counterion Addition: Add 0.52 mmol (86 mg) of L1 followed by 0.55 mmol (101 mg) of KPF₆.

-

Reaction: Stir the mixture at room temperature for 4 hours.

-

Self-Validation: The suspension will change from an opaque orange-red to a clear, bright yellow solution as the insoluble Ru dimer is cleaved and the monomeric cationic complex forms. A fine white precipitate (KCl) will also form.

-

-

Filtration: Filter the mixture through a pad of Celite to remove the precipitated KCl and excess KPF₆.

-

Crystallization: Concentrate the yellow filtrate to ~2 mL. Layer with anhydrous hexane (10 mL) and store at -20°C to induce crystallization.

-

Characterization Check: Confirm product formation via ¹H NMR (CDCl₃); look for the characteristic downfield shift of the cyclobutane methine proton adjacent to the coordinated hydroxyl group.

References

-

Variable Coordination Behavior of New Hybrid Pyrazole Ligand: Synthesis and Characterization of Several ZnII, CdII, HgII, PdII, PtII, and NiII Complexes Inorganic Chemistry - ACS Publications[2]

-

Stability, relaxometric and computational studies on Mn2+ complexes with ligands containing a cyclobutane scaffold ResearchGate[4]

-

Gadolinium Complexes of Highly Rigid, Open-Chain Ligands Containing a Cyclobutane Ring in the Backbone: Decreasing Ligand Denticity Might Enhance Kinetic Inertness Inorganic Chemistry - ACS Publications[1]

-

Cobalt(II) and copper(II) in selective coordination of armed ligands: {[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}acetic acid and {[bis-(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}acetic acid ResearchGate[3]

Sources

Application Notes and Protocols for the Ring-Opening Reactions of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Introduction: Unlocking Novel Scaffolds in Drug Discovery

The confluence of strained ring chemistry and privileged medicinal scaffolds presents a powerful strategy for the generation of novel molecular architectures in drug discovery. Cyclobutane derivatives, rich in potential energy due to their inherent ring strain of 22–26 kcal/mol, serve as versatile synthetic intermediates.[1] Their ring-opening reactions provide access to a diverse array of acyclic and larger ring systems that would be challenging to synthesize via conventional methods.[2] When a cyclobutanol moiety is appended with a pharmacologically significant heterocycle, such as pyrazole, the resulting ring-opened products become highly valuable for medicinal chemistry programs.

Pyrazole derivatives are a cornerstone in modern drug development, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antifungal properties.[3][4][5] Several blockbuster drugs, such as Celecoxib and Sildenafil, feature a pyrazole core, highlighting its importance as a "privileged scaffold" in drug discovery.[6][7] The metabolic stability of the pyrazole nucleus further enhances its desirability in drug design.[6]

This guide provides a detailed exploration of the potential ring-opening reactions of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol. While direct literature on this specific substrate is nascent, we will leverage established principles of cyclobutanol chemistry to propose and detail robust protocols for its transformation. These reactions are anticipated to yield novel γ-functionalized ketones and substituted cyclopentenes, incorporating the biologically active 3,5-dimethylpyrazole moiety. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with unique and potentially bioactive compounds.

Plausible Mechanistic Pathways for Ring-Opening